REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][N:2]([C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8]([C:11](=[O:12])[O:13][CH3:14])[cH:9][n:10]1)[CH3:15].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[ClH:23].[Li+:21].[OH-:22].[OH2:24]>>[CH3:1][N:2]([C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8]([C:11](=[O:12])[OH:13])[cH:9][n:10]1)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COC(=O)c1ccc(C(=O)N(C)C)nc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)N(C)C)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
|
product
|
Smiles
|
CN(C)C(=O)c1ccc(C(=O)O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |